molecular formula C16H14IN3O5 B14818669 N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide

N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide

Cat. No.: B14818669
M. Wt: 455.20 g/mol
InChI Key: LQSALOIEHGZLAN-GIJQJNRQSA-N
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Description

N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzylidene group substituted with dimethoxy and nitro functionalities, as well as an iodine atom on the benzohydrazide moiety

Properties

Molecular Formula

C16H14IN3O5

Molecular Weight

455.20 g/mol

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-iodobenzamide

InChI

InChI=1S/C16H14IN3O5/c1-24-14-7-11(13(20(22)23)8-15(14)25-2)9-18-19-16(21)10-4-3-5-12(17)6-10/h3-9H,1-2H3,(H,19,21)/b18-9+

InChI Key

LQSALOIEHGZLAN-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 3-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.

    Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydroxylamine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups replacing the iodine atom.

Scientific Research Applications

N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as dyes and sensors.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer processes, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,5-dimethoxy-2-nitrobenzylidene)-4-nitrobenzohydrazide
  • N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-nitrobenzohydrazide
  • N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-methylbenzohydrazide

Uniqueness

N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of dimethoxy, nitro, and iodine substituents can influence the compound’s electronic properties, making it a valuable candidate for various applications in research and industry.

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